mercury CAS No. 64448-30-2](/img/structure/B14503232.png)
[2-(Acetyloxy)propyl](bromo)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)propylmercury: is a chemical compound with the molecular formula C5H9BrHgO2.
Métodos De Preparación
The synthesis of 2-(Acetyloxy)propylmercury typically involves the reaction of mercury(II) bromide with 2-(acetyloxy)propyl alcohol under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(Acetyloxy)propylmercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, leading to the formation of mercury in a lower oxidation state.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products:
- Oxidation and reduction reactions typically yield mercury compounds in different oxidation states.
- Substitution reactions result in the formation of new organomercury compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: 2-(Acetyloxy)propylmercury is used as a reagent in organic synthesis for the introduction of mercury into organic molecules. It is also studied for its reactivity and stability in various chemical environments.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzymes and cellular processes. Its interactions with biological molecules are of interest for understanding mercury toxicity and developing mercury-based therapeutics.
Medicine: Research into the medicinal applications of 2-(Acetyloxy)propylmercury includes its potential use in diagnostic imaging and as a therapeutic agent for certain diseases. Its ability to interact with biological targets makes it a candidate for further investigation.
Industry: In industrial applications, 2-(Acetyloxy)propylmercury is used in the production of other organomercury compounds and as a catalyst in certain chemical reactions. Its unique properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)propylmercury involves its interaction with molecular targets, such as enzymes and proteins. The mercury center can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The pathways involved in its mechanism of action include the inhibition of key enzymes and the induction of oxidative stress .
Comparación Con Compuestos Similares
Methylmercury: A well-known organomercury compound with significant biological activity and toxicity.
Ethylmercury: Another organomercury compound used in certain medical applications, such as vaccines.
Phenylmercury: Used as a preservative and antimicrobial agent in various products.
Comparison:
- Its reactivity and potential applications in synthesis and medicine make it distinct from methylmercury and ethylmercury, which are primarily known for their toxicity.
- Compared to phenylmercury, 2-(Acetyloxy)propylmercury has different chemical properties and potential uses, particularly in organic synthesis and industrial applications .
2-(Acetyloxy)propylmercury: is unique in its structure, containing an acetyloxypropyl group, which differentiates it from other organomercury compounds.
Propiedades
Número CAS |
64448-30-2 |
|---|---|
Fórmula molecular |
C5H9BrHgO2 |
Peso molecular |
381.62 g/mol |
Nombre IUPAC |
2-acetyloxypropyl(bromo)mercury |
InChI |
InChI=1S/C5H9O2.BrH.Hg/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1 |
Clave InChI |
DKEZVTORZSIDSW-UHFFFAOYSA-M |
SMILES canónico |
CC(C[Hg]Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-](/img/structure/B14503149.png)
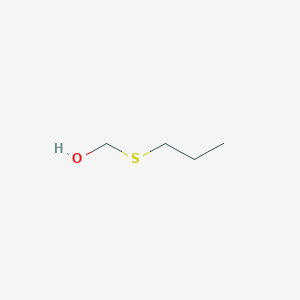
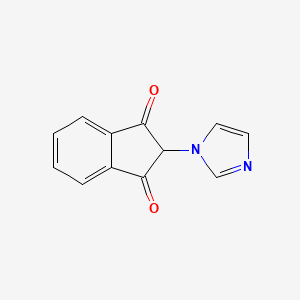
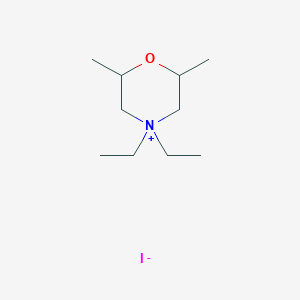
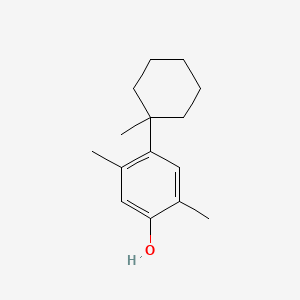
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene](/img/structure/B14503177.png)

![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)

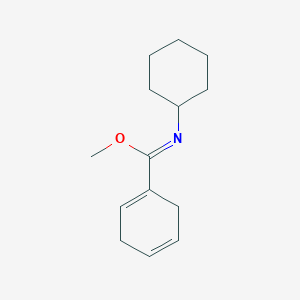
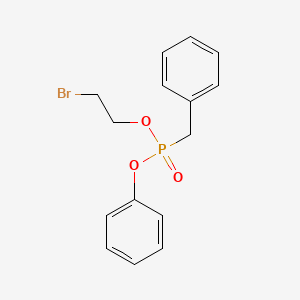
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
